(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol

Physicochemical characterization Formulation development Quality control

(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol (CAS 1390733-26-2) is a chiral bicyclic tetrahydroquinoline derivative featuring a stereospecific (R)-configured primary amine at the 4-position and a phenolic hydroxyl at the 6-position on the partially saturated quinoline ring system. With a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.20 g/mol, this compound contains two orthogonal reactive handles (aromatic –NH₂ and phenolic –OH) that enable regioselective derivatization for library synthesis.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B11919471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1N)C=C(C=C2)O
InChIInChI=1S/C9H12N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-2,5,8,11-12H,3-4,10H2/t8-/m1/s1
InChIKeyMEGQELBITWKNRR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol: Chiral Tetrahydroquinoline Scaffold for Pharmaceutical Intermediate Procurement


(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol (CAS 1390733-26-2) is a chiral bicyclic tetrahydroquinoline derivative featuring a stereospecific (R)-configured primary amine at the 4-position and a phenolic hydroxyl at the 6-position on the partially saturated quinoline ring system . With a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.20 g/mol, this compound contains two orthogonal reactive handles (aromatic –NH₂ and phenolic –OH) that enable regioselective derivatization for library synthesis [1]. The tetrahydroquinoline scaffold is recognized as a privileged structure in medicinal chemistry, appearing in bioactive alkaloids, kinase inhibitor programs, and CNS-targeted agents [1].

Why (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol Cannot Be Substituted by Generic Tetrahydroquinoline Analogs


Substitution of (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol with generic tetrahydroquinoline analogs fails on three critical grounds. First, the compound's unique dual-functionalization—a 4-amino group paired with a 6-hydroxyl—confers regioselective derivatization potential absent in mono-functional analogs such as 1,2,3,4-tetrahydroquinolin-6-ol (CAS 3373-00-0, lacking the 4-NH₂) or (4R)-1,2,3,4-tetrahydroquinolin-4-amine (CAS 801156-77-4, lacking the 6-OH) . Second, the (R)-stereochemical configuration at C4 is fixed; substitution with the (S)-enantiomer or racemate introduces uncontrolled stereochemical variables that alter target binding geometry in asymmetric syntheses . Third, the predicted pKa of 11.37 reflects the amine basicity that governs salt formation and solubility behavior under physiological conditions, a parameter that shifts substantially in positional isomers such as 5-amino-1,2,3,4-tetrahydroquinolin-6-ol (CAS 1420792-62-6) [1]. These differences render simple analog interchange—absent quantitative comparator data—an unacceptable risk for reproducible synthesis and biological evaluation.

Quantitative Differentiation Evidence for (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol Procurement Decisions


Molecular Weight and Density Differentiation from 6-Hydroxy-Only Analog for Formulation Calculations

The target compound exhibits a molecular weight of 164.20 g/mol and a predicted density of 1.187±0.06 g/cm³, representing increases of +15.01 g/mol (10.1%) and +0.046 g/cm³ (4.0%) over the comparator 1,2,3,4-tetrahydroquinolin-6-ol (CAS 3373-00-0), which has MW 149.19 g/mol and density 1.141±0.06 g/cm³ . These differences are attributable to the additional 4-amino substituent replacing a hydrogen atom and directly affect molarity calculations, stock solution preparation, and solid-handling characteristics during procurement and use [1].

Physicochemical characterization Formulation development Quality control

Predicted pKa and Boiling Point Shift Versus 4-Amine-Only Analog Indicating Altered Ionization Behavior

The predicted pKa of (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is 11.37±0.40, consistent with the basicity of the aliphatic 4-amino group in the tetrahydroquinoline ring system, while the predicted boiling point is 334.2±42.0 °C . In contrast, (4R)-1,2,3,4-tetrahydroquinolin-4-amine (CAS 801156-77-4), which lacks the 6-hydroxyl group, exhibits a substantially lower boiling point of 265.1±39.0 °C, a difference of approximately 69 °C attributable to the additional intermolecular hydrogen-bonding capacity conferred by the phenolic –OH . The boiling point elevation serves as a practical indicator of altered purification behavior (e.g., distillation cut points) and thermal stability windows [1].

Salt selection Solubility optimization Chromatographic purification

Unique Dual Orthogonal Reactive Sites Enabling Regioselective Derivatization Not Possible with Mono-Functional Analogs

(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol contains two chemically distinct nucleophilic sites: a primary aliphatic amine (pKa ~11.37) at C4 and a phenolic hydroxyl (pKa ~10-11) at C6 . This orthogonal reactivity profile enables sequential, protecting-group-controlled derivatization strategies (e.g., amide coupling at C4-NH₂ followed by O-alkylation at C6-OH, or vice versa) that are not accessible with mono-functional analogs such as 1,2,3,4-tetrahydroquinolin-6-ol (only C6-OH available) or (4R)-1,2,3,4-tetrahydroquinolin-4-amine (only C4-NH₂ available) [1]. The tetrahydroaminoquinoline scaffold has been demonstrated as a versatile starting material for modular construction of natural-product-like polycyclic architectures via solution- and solid-phase approaches [2].

Parallel synthesis Chemical biology probes Fragment-based drug discovery

Stereochemical Identity Control: (R)-Enantiomer Specification Versus Racemic or (S)-Configured Alternatives

The compound is specified as the single (R)-enantiomer at the C4 stereocenter (CAS 1390733-26-2), distinguishing it from racemic 4-amino-1,2,3,4-tetrahydroquinolin-6-ol or the corresponding (S)-enantiomer . In the broader class of chiral tetrahydroquinoline derivatives, enantiomeric configuration has been shown to directly impact biological activity; for example, in 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, the (R)-enantiomer (R)-5a demonstrated superior antiproliferative activity relative to its (S)-counterpart, affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production in A2780 ovarian cancer cells . While direct enantiomeric potency comparison data for the 4-amino-6-ol series are not available in the open literature, the established precedent of stereochemistry-dependent activity in tetrahydroquinoline amines supports the procurement of defined enantiomers for reproducible SAR studies [1].

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Predicted pKa Differentiation for Salt Form Selection Relative to Positional Isomer 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol

The predicted pKa of (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is 11.37±0.40, reflecting the basicity of the aliphatic 4-amino group . In the positional isomer 5-amino-1,2,3,4-tetrahydroquinolin-6-ol (CAS 1420792-62-6), the amino group is located ortho to the phenolic hydroxyl, which introduces intramolecular hydrogen-bonding and electronic effects that are expected to alter the amine pKa, the phenolic pKa, and the compound's solubility-pH profile . Although experimentally measured pKa values for the 5-amino isomer are not publicly available, the structural difference (4-NH₂ para to 6-OH in target vs. 5-NH₂ ortho to 6-OH in isomer) is chemically significant and predicts divergent ionization behavior under physiological and formulation-relevant pH conditions [1].

Salt screening Preformulation Crystallization development

Optimal Procurement and Application Scenarios for (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol Based on Quantitative Evidence


Regioselective Library Synthesis Requiring Two Orthogonal Derivatization Handles

For medicinal chemistry teams constructing focused libraries via sequential derivatization, (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol provides both an aliphatic primary amine (4-NH₂, pKa ~11.37) and a phenolic hydroxyl (6-OH) on a rigid bicyclic scaffold . This dual functionality enables two-dimensional diversification—amide or sulfonamide formation at the 4-position followed by O-alkylation or Mitsunobu chemistry at the 6-position—without the need to purchase and qualify two separate building blocks. The 10.1% higher molecular weight versus the des-amino analog must be accounted for in stoichiometric calculations during parallel synthesis . The tetrahydroaminoquinoline scaffold has been validated for modular construction of natural-product-like polycyclic architectures in both solution-phase and solid-phase formats [1].

Kinase Inhibitor and CNS-Targeted Lead Generation Programs

The tetrahydroquinoline core is a recognized privileged scaffold in kinase inhibitor design, and the specific (R)-4-amino-6-hydroxy substitution pattern positions this compound as a chiral building block for ATP-competitive inhibitor scaffolds and CNS-targeted agents . The single (R)-enantiomer specification (CAS 1390733-26-2) eliminates the confounding stereochemical variables introduced by racemic material, which is critical for patent-enabled lead optimization where defined chirality is required for composition-of-matter claims [1]. The predicted boiling point of 334.2 °C indicates thermal stability suitable for standard reaction conditions used in heterocycle functionalization .

Physicochemical Preformulation and Salt Selection Studies

The predicted pKa of 11.37 for the 4-amino group defines the compound as a moderately strong base, suitable for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate) . The para relationship between the 4-NH₂ and 6-OH substituents avoids the intramolecular hydrogen-bonding interference present in ortho-substituted isomers such as 5-amino-1,2,3,4-tetrahydroquinolin-6-ol, enabling more predictable salt stoichiometry and crystalline form screening [1]. The density of 1.187 g/cm³ and molecular weight of 164.20 g/mol should be used for all molarity and formulation calculations; using values from the des-amino analog (MW 149.19) would introduce a 10.1% systematic error .

Estrogen Receptor Modulation and Endocrine Disease Research

The 2-substituted 1,2,3,4-tetrahydroquinolin-6-ol chemotype, of which (R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a functionalized derivative, has been disclosed in patent literature for inhibiting diseases associated with estrogen deprivation or aberrant physiological responses to endogenous estrogen, including postmenopausal osteoporosis . The presence of the additional 4-amino substituent on the tetrahydroquinoline core offers an additional vector for SAR exploration within this therapeutic class, enabling probing of hydrogen-bond donor/acceptor interactions that are inaccessible with the parent 6-hydroxy scaffold [1].

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